2-(Piperazin-1-ylmethyl)imidazo[1,2-a]pyridine dihydrochloride
Overview
Description
2-(Piperazin-1-ylmethyl)imidazo[1,2-a]pyridine dihydrochloride is a useful research compound. Its molecular formula is C12H18Cl2N4 and its molecular weight is 289.2 g/mol. The purity is usually 95%.
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Biological Activity
2-(Piperazin-1-ylmethyl)imidazo[1,2-a]pyridine dihydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound is characterized by its imidazo[1,2-a]pyridine core, which is known for various pharmacological properties. Its molecular formula is , and it is often studied in the context of drug development for its potential therapeutic applications.
Biological Activity Overview
Research indicates that imidazo[1,2-a]pyridine derivatives exhibit a wide range of biological activities, including:
- Antimicrobial : Effective against various bacterial strains.
- Antiviral : Potential activity against viral infections.
- Anticancer : Demonstrated cytotoxic effects on cancer cell lines.
- Anticonvulsant : Exhibits potential in controlling seizures.
Table 1: Summary of Biological Activities
The biological activity of this compound is attributed to its ability to interact with various biological targets. Studies suggest that it may act as an inhibitor of specific enzymes or receptors involved in disease pathways. For example, certain imidazopyridine derivatives have been shown to inhibit the TASK-1 and TASK-2 channels, which are implicated in sleep-related breathing disorders .
Case Studies
-
Antimicrobial Efficacy :
A study highlighted the effectiveness of imidazo[1,2-a]pyridine derivatives against M. tuberculosis. The compounds demonstrated significant antibacterial activity with low MIC values, indicating their potential as lead compounds in tuberculosis treatment . -
Anticancer Properties :
Another investigation focused on the anticancer properties of these compounds. Various derivatives were tested against cancer cell lines, revealing substantial cytotoxicity and the ability to induce apoptosis in malignant cells . -
Anticonvulsant Activity :
Research has indicated that some imidazo[1,2-a]pyridine derivatives possess anticonvulsant properties. In animal models, these compounds showed promise in reducing seizure frequency and severity .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its pharmacological profile. Modifications to the imidazo[1,2-a]pyridine scaffold can enhance potency and selectivity towards specific biological targets. For instance:
- Substituents on the piperazine ring can significantly influence activity.
- Variations in the nitrogen positioning within the imidazo ring can alter binding affinity to target proteins.
Table 2: SAR Insights
Properties
IUPAC Name |
2-(piperazin-1-ylmethyl)imidazo[1,2-a]pyridine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4.2ClH/c1-2-6-16-10-11(14-12(16)3-1)9-15-7-4-13-5-8-15;;/h1-3,6,10,13H,4-5,7-9H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUKQZYVZOWWHCH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=CN3C=CC=CC3=N2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18Cl2N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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